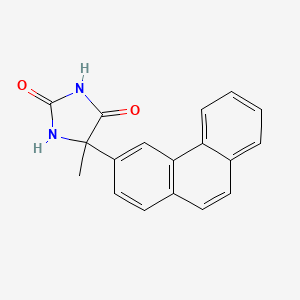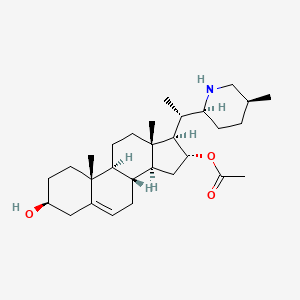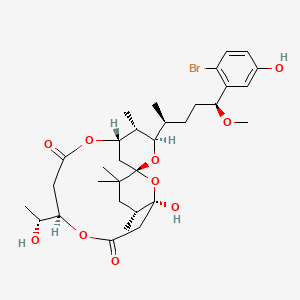
5-Methyl-5-(3-phenanthryl)hydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-Methyl-5-(3-phenanthryl)hydantoin can be achieved through various methods. One common approach is the Bucherer–Bergs reaction, which is a multicomponent synthesis method used to prepare 5-substituted and 5,5-disubstituted hydantoins . This reaction involves the condensation of an aldehyde or ketone with ammonium carbonate and potassium cyanide, followed by cyclization to form the hydantoin ring.
Análisis De Reacciones Químicas
5-Methyl-5-(3-phenanthryl)hydantoin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the phenanthryl or methyl groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Methyl-5-(3-phenanthryl)hydantoin has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its anticonvulsant properties make it a subject of interest in neurological studies.
Medicine: The compound has potential therapeutic applications in the treatment of epilepsy and other seizure disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 5-Methyl-5-(3-phenanthryl)hydantoin involves its interaction with molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitters and ion channels, thereby reducing neuronal excitability and preventing seizures .
Comparación Con Compuestos Similares
5-Methyl-5-(3-phenanthryl)hydantoin can be compared with other hydantoin derivatives, such as:
Phenytoin: Another anticonvulsant with a similar mechanism of action.
Ethotoin: Used in the treatment of epilepsy, with a different pharmacokinetic profile.
Mephenytoin: Known for its anticonvulsant properties but with different side effects and efficacy.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties .
Propiedades
Número CAS |
3784-92-7 |
|---|---|
Fórmula molecular |
C18H14N2O2 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
5-methyl-5-phenanthren-3-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C18H14N2O2/c1-18(16(21)19-17(22)20-18)13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3,(H2,19,20,21,22) |
Clave InChI |
ALBRKUHVWDVWRO-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)N1)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
SMILES canónico |
CC1(C(=O)NC(=O)N1)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
| 3784-92-7 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B1259551.png)



![[3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-4H-oxadiazol-3-ium-5-ylidene]azanide](/img/structure/B1259558.png)


![(4-Methyl-1-piperazinyl)-(6-methyl-2-thieno[2,3-b]quinolinyl)methanone](/img/structure/B1259563.png)






